molecular formula C6H4ClF2NO2S B1598153 2-Chloro-4,5-difluorobenzenesulfonamide CAS No. 287172-64-9

2-Chloro-4,5-difluorobenzenesulfonamide

Cat. No.: B1598153
CAS No.: 287172-64-9
M. Wt: 227.62 g/mol
InChI Key: ISRYVAGBSSDMAR-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzenesulfonamide: is a chemical compound with the molecular formula C6H4ClF2NO2S and a molecular weight of 227.62 g/mol . It is a sulfonamide derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a sulfonamide group. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of a sulfonamide group. One common method involves the chlorination and fluorination of a benzene derivative, followed by sulfonamidation. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired substitution reactions occur efficiently .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes, followed by sulfonamidation. These processes are typically carried out in specialized reactors with precise control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions often involve the use of bases or acids to facilitate the substitution.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-Chloro-4,5-difluorobenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4,5-difluorobenzenesulfonamide is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, along with the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-chloro-4,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRYVAGBSSDMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378518
Record name 2-chloro-4,5-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287172-64-9
Record name 2-chloro-4,5-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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